molecular formula C18H16IN3O2S B11078963 (2Z)-N-(4-iodophenyl)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-N-(4-iodophenyl)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11078963
M. Wt: 465.3 g/mol
InChI Key: YLBPEXWALZZMEQ-UHFFFAOYSA-N
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Description

  • “(2Z)-N-(4-iodophenyl)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide” is a complex organic compound with a unique structure. Let’s break it down:
    • The “2Z” indicates the geometry of the double bond (Z = cis).
    • The compound contains a thiazinane ring (a five-membered heterocycle with a sulfur atom).
    • The “4-oxo” group suggests a ketone functionality.
    • The “4-iodophenyl” and “phenylimino” moieties contribute to its aromatic character.
    • The “6-carboxamide” signifies the presence of an amide group.
  • This compound may have applications in various fields due to its intriguing structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can explore related reactions and functional groups.
    • One potential approach involves the condensation of an appropriate thiazinane precursor (containing the 4-iodophenyl and phenylimino groups) with a carboxylic acid derivative (to introduce the carboxamide functionality).
    • Industrial production methods likely involve optimization of reaction conditions, catalysts, and purification steps.
  • Chemical Reactions Analysis

    • Given its structure, “(2Z)-N-(4-iodophenyl)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide” could undergo various reactions:

        Oxidation: Oxidation of the thiazinane sulfur to a sulfoxide or sulfone.

        Reduction: Reduction of the ketone group to an alcohol.

        Substitution: Substitution reactions at the iodophenyl or phenylimino positions.

    • Common reagents might include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
  • Scientific Research Applications

      Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

      Biology: Studying its interactions with biological macromolecules (enzymes, receptors, etc.).

      Medicine: Exploring its pharmacological properties (e.g., antimicrobial, anticancer).

      Industry: Developing new materials or catalysts based on its structure.

  • Mechanism of Action

    • The exact mechanism remains speculative due to limited information. we can infer that it interacts with specific molecular targets (e.g., enzymes, receptors) based on its functional groups.
    • Further research would be needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have a direct list of similar compounds. we can explore related thiazinanes, amides, and iodophenyl derivatives.
    • Highlighting its uniqueness would involve comparing its structure, reactivity, and potential applications to those of similar compounds.

    Remember that this compound’s detailed synthesis and applications may require specialized research beyond what’s readily available

    Properties

    Molecular Formula

    C18H16IN3O2S

    Molecular Weight

    465.3 g/mol

    IUPAC Name

    N-(4-iodophenyl)-3-methyl-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

    InChI

    InChI=1S/C18H16IN3O2S/c1-22-16(23)11-15(17(24)20-14-9-7-12(19)8-10-14)25-18(22)21-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,20,24)

    InChI Key

    YLBPEXWALZZMEQ-UHFFFAOYSA-N

    Canonical SMILES

    CN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I

    Origin of Product

    United States

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